2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-b]pyridazine moiety is a privileged structure in medicinal chemistry, often found in kinase inhibitors and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride typically involves the construction of the imidazo[1,2-b]pyridazine core followed by functionalization at the appropriate positions. One common synthetic route involves the cyclization of a suitable precursor, such as a pyridazine derivative, with an appropriate amine under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine N-oxides, while reduction can produce the corresponding amine derivatives .
Scientific Research Applications
2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride involves the inhibition of specific kinases, such as TAK1. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, which can affect their biological activity and selectivity.
Imidazo[1,2-a]pyridines: Similar in structure but with a different arrangement of nitrogen atoms, leading to distinct biological properties.
Pyrrolopyrazines: Another class of heterocyclic compounds with similar biological activities but different core structures.
Uniqueness
2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against TAK1. This makes it a valuable compound for the development of targeted therapies for diseases such as multiple myeloma .
Properties
IUPAC Name |
2-imidazo[1,2-b]pyridazin-2-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-4-3-7-6-12-8(11-7)2-1-5-10-12;;/h1-2,5-6H,3-4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMPUSYHVDBLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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